molecular formula C20H25N5O5S B2565576 1-((6-Hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3,4,5-trimethoxyphenyl)methyl)piperidine-4-carboxamide CAS No. 868220-59-1

1-((6-Hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3,4,5-trimethoxyphenyl)methyl)piperidine-4-carboxamide

Cat. No. B2565576
M. Wt: 447.51
InChI Key: IVFCISINEOTHNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a derivative of 1,2,4-triazole . Triazole derivatives are known to exhibit a wide range of biological activities, including anticancer properties . The compound’s structure includes a 1,2,4-triazole ring, a thiazole ring, and a piperidine ring, all of which are common motifs in medicinal chemistry .


Molecular Structure Analysis

The molecular formula of the compound is C20H25N5O5S . It includes a 1,2,4-triazole ring, a thiazole ring, and a piperidine ring . The exact molecular structure would require further analysis, such as X-ray diffraction, which is not provided in the available resources.

Scientific Research Applications

Triazole Derivatives and Their Applications

Triazole derivatives are known for their broad spectrum of biological activities, making them a significant focus in the field of drug discovery. The 1,2,4-triazole ring, in particular, has been identified as a core structure in the development of new therapeutic agents due to its antimicrobial, antifungal, antiviral, and anticancer properties. Compounds incorporating the 1,2,4-triazole motif have demonstrated promising applications in addressing a variety of diseases, including bacterial and fungal infections, as well as certain types of cancer (Ohloblina, 2022; Verma et al., 2019).

Piperazine Derivatives and Their Medicinal Potential

Piperazine and its derivatives are notable for their versatility in drug design, contributing to compounds with a wide range of therapeutic effects, including antipsychotic, antidepressant, antihistamine, and anticancer activities. The incorporation of the piperazine moiety into drug molecules has been linked to enhanced pharmacological properties, underscoring its value in the development of new medications. Research has highlighted the role of piperazine derivatives in treating central nervous system disorders, showcasing their potential as CNS-active drugs (Saganuwan, 2017; Rathi et al., 2016).

properties

IUPAC Name

1-[(6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-(3,4,5-trimethoxyphenyl)methyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N5O5S/c1-28-13-8-12(9-14(29-2)16(13)30-3)15(24-6-4-11(5-7-24)18(21)26)17-19(27)25-20(31-17)22-10-23-25/h8-11,15,27H,4-7H2,1-3H3,(H2,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVFCISINEOTHNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(C2=C(N3C(=NC=N3)S2)O)N4CCC(CC4)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((6-Hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3,4,5-trimethoxyphenyl)methyl)piperidine-4-carboxamide

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